molecular formula C14H12ClNO B2370055 (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone CAS No. 868390-69-6

(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone

Cat. No. B2370055
M. Wt: 245.71
InChI Key: NHJFZCCRLGDZEY-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Applications in Antimicrobial and Antioxidant Activities

(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone and its derivatives have been utilized in the synthesis of compounds with potential antimicrobial and antioxidant activities. For instance, Thirunarayanan (2015) synthesized a series of 3,4-dimethyl phenyl bicyclo methanones, exhibiting significant antimicrobial and antioxidant properties against various bacterial and fungal strains (Thirunarayanan, 2015).

Structural Analysis

B. Lakshminarayana et al. (2009) conducted a study focusing on the crystal and molecular structure analysis of a compound closely related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone. This research provides insights into the molecular structure and intermolecular interactions of such compounds (B. Lakshminarayana et al., 2009).

Role in Biotransformation Processes

Research by Y. Ni, Jieyu Zhou, and Zhi-hao Sun (2012) explored the production of key chiral intermediates for pharmaceutical applications using microorganisms. This includes the stereoselective reduction of compounds structurally similar to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).

Molecular Docking and Hirshfeld Surface Analysis

The compound has also been a subject of molecular docking and Hirshfeld surface analysis, as studied by B. Lakshminarayana et al. (2018). These analyses are crucial for understanding the molecular interactions and potential pharmaceutical applications of such compounds (B. Lakshminarayana et al., 2018).

Spectroscopic and Quantum Chemical Investigation

Nilavanathi Arasu et al. (2019) investigated the characteristics of a similar compound using Density Functional Theory. Such studies are essential for confirming the molecular structure and understanding the chemical properties of these compounds (Nilavanathi Arasu et al., 2019).

Isomorphous Analysis

V. Rajni Swamy et al. (2013) conducted research on isomorphous structures related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone, highlighting the role of chlorine-methyl exchange in molecular structures (V. Rajni Swamy et al., 2013).

Molecular Docking and Antimicrobial Activity

C. Sivakumar et al. (2021) examined the molecular structure, spectroscopic characteristics, and antimicrobial activity of a compound structurally related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone, contributing to the understanding of its biological activities (C. Sivakumar et al., 2021).

properties

IUPAC Name

(2-chloropyridin-4-yl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-16-13(15)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJFZCCRLGDZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone

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